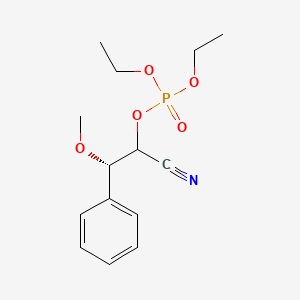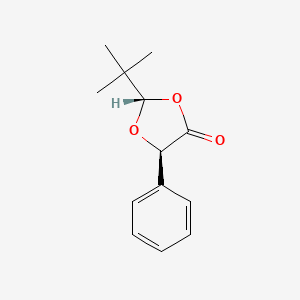![molecular formula C14H12F3NO B14186536 5-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-amine CAS No. 927408-13-7](/img/structure/B14186536.png)
5-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-amine is an organic compound that features a biphenyl core substituted with a methoxy group at the 5-position and a trifluoromethyl group at the 4’-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-amine typically involves multiple steps, starting from readily available precursors.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or THF at elevated temperatures.
Electrophilic Aromatic Substitution: The methoxy group can be introduced using methanol and a strong acid catalyst, while the trifluoromethyl group can be introduced using trifluoromethyl iodide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted biphenyl derivatives.
科学的研究の応用
5-Methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-Methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
類似化合物との比較
Similar Compounds
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.
Methoxybenzene: A compound with a methoxy group attached to a benzene ring.
Biphenyl: The parent compound without any substituents.
Uniqueness
5-Methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-amine is unique due to the combination of the methoxy and trifluoromethyl groups on the biphenyl core. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in pharmaceuticals and materials science .
特性
CAS番号 |
927408-13-7 |
|---|---|
分子式 |
C14H12F3NO |
分子量 |
267.25 g/mol |
IUPAC名 |
3-methoxy-5-[4-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C14H12F3NO/c1-19-13-7-10(6-12(18)8-13)9-2-4-11(5-3-9)14(15,16)17/h2-8H,18H2,1H3 |
InChIキー |
HKTATRZNXBGCMX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


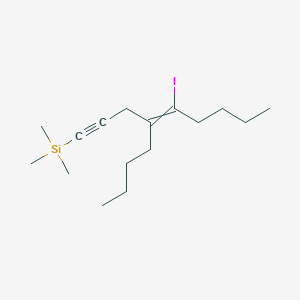
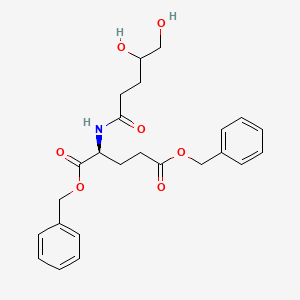
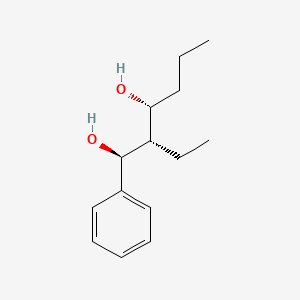
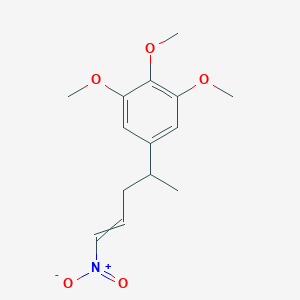
![1,1'-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene](/img/structure/B14186490.png)
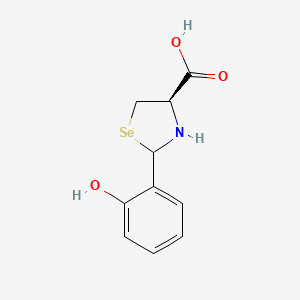
![N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B14186501.png)
![3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B14186505.png)
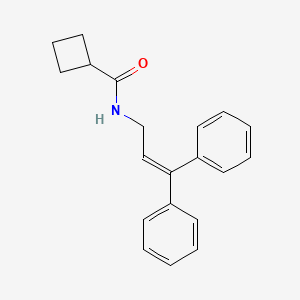
![N-(2-Ethylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186519.png)
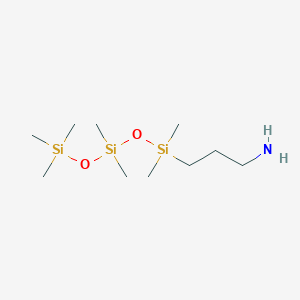
![N~2~-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14186525.png)
